

Synthesis Protocol for (3E)-4-(3-methoxyphenyl)but-3-en-2-one

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Compound of Interest

(3E)-4-(3-methoxyphenyl)but-3en-2-one

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Application Note

The α,β -unsaturated ketone, **(3E)-4-(3-methoxyphenyl)but-3-en-2-one**, is a valuable intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. Its structural motif is found in a range of natural products and synthetic derivatives exhibiting diverse pharmacological properties. This document provides a detailed protocol for the synthesis of **(3E)-4-(3-methoxyphenyl)but-3-en-2-one** via a Claisen-Schmidt condensation reaction between 3-methoxybenzaldehyde and acetone, utilizing a base catalyst. The Claisen-Schmidt condensation is a reliable and widely used method for the formation of α,β -unsaturated ketones, involving the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α -hydrogen.[1]

This protocol is designed for researchers, scientists, and drug development professionals, offering a straightforward and reproducible method for the preparation of this key synthetic intermediate. The procedure includes reagent details, step-by-step instructions for the reaction, workup, and purification, as well as expected yield and characterization data.

Experimental Protocol Materials and Reagents

- 3-Methoxybenzaldehyde (C₈H₈O₂, MW: 136.15 g/mol)
- Acetone (C₃H₆O, MW: 58.08 g/mol)



- Sodium hydroxide (NaOH, MW: 40.00 g/mol)
- Ethanol (95%)
- Deionized water
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel (for column chromatography)
- Dichloromethane
- Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator
- Thin-layer chromatography (TLC) plates and chamber

Synthesis Procedure

The synthesis of **(3E)-4-(3-methoxyphenyl)but-3-en-2-one** is achieved through a base-catalyzed Claisen-Schmidt condensation reaction.

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve
 3-methoxybenzaldehyde (1.36 g, 10 mmol) in acetone (15 mL).
- Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (0.6 g, 15 mmol) in 20 mL of deionized water. Slowly add the sodium hydroxide solution to the stirred solution of 3-methoxybenzaldehyde and acetone over a period of 10 minutes at room temperature.
- Reaction: Stir the reaction mixture vigorously at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a



mixture of ethyl acetate and hexane as the eluent.

- Workup: Upon completion of the reaction, pour the mixture into 100 mL of cold deionized water. A yellow precipitate should form. If an oil forms, it can often be induced to solidify by scratching the inside of the flask with a glass rod or by adding a seed crystal.
- Isolation of Crude Product: Collect the crude product by vacuum filtration, washing the solid with copious amounts of cold deionized water to remove excess sodium hydroxide.
- Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel. For column chromatography, a gradient of ethyl acetate in hexane (e.g., 5% to 20%) can be used as the eluent.
- Drying: Dry the purified product under vacuum to yield (3E)-4-(3-methoxyphenyl)but-3-en-2-one as a pale yellow solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesized (3E)-4-(3-methoxyphenyl)but-3-en-2-one.



Parameter	Value
Molecular Formula	C11H12O2
Molecular Weight	176.21 g/mol
Appearance	Pale yellow solid
Melting Point	48-50 °C
Yield	Typically 75-85%
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 7.51 (d, J=16.2 Hz, 1H), 7.32 (t, J=7.9 Hz, 1H), 7.14 (d, J=7.6 Hz, 1H), 7.09 (s, 1H), 6.95 (dd, J=8.2, 2.4 Hz, 1H), 6.65 (d, J=16.2 Hz, 1H), 3.85 (s, 3H), 2.40 (s, 3H)
¹³ C NMR (CDCl₃, 100 MHz)	δ (ppm): 198.2, 160.0, 143.2, 135.9, 129.9, 126.5, 120.9, 116.6, 113.2, 55.4, 27.5
IR (KBr, cm ⁻¹)	3060 (C-H, aromatic), 2965, 2938 (C-H, aliphatic), 1665 (C=O, conjugated ketone), 1600, 1580 (C=C, aromatic), 1255 (C-O, ether), 975 (C-H bend, trans alkene)

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of (3E)-4-(3-methoxyphenyl)but-3-en-2-one.



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Caption: Workflow for the synthesis of (3E)-4-(3-methoxyphenyl)but-3-en-2-one.



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References

- 1. (E)-4-(4-Methoxyphenyl)but-3-en-2-one PMC [pmc.ncbi.nlm.nih.gov]
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